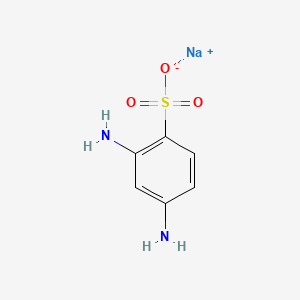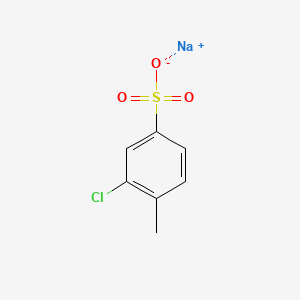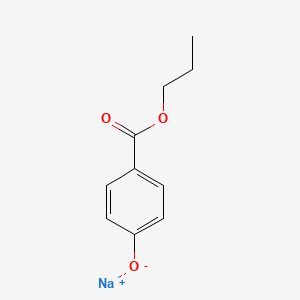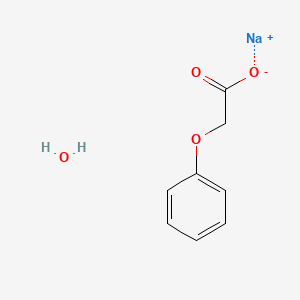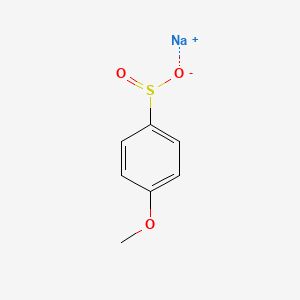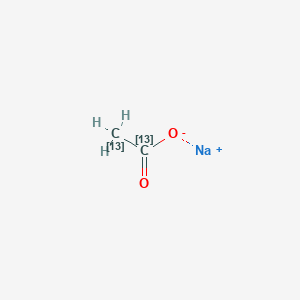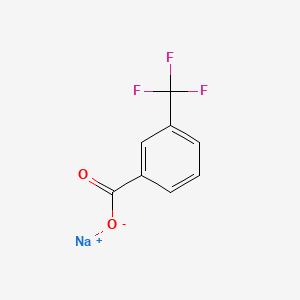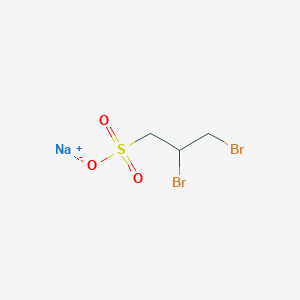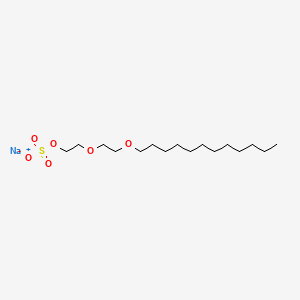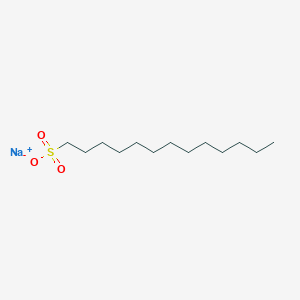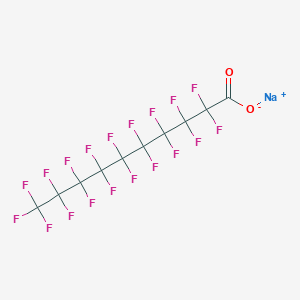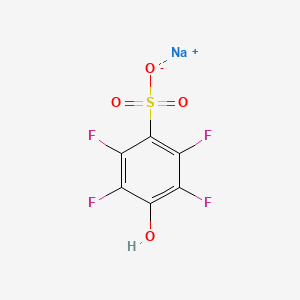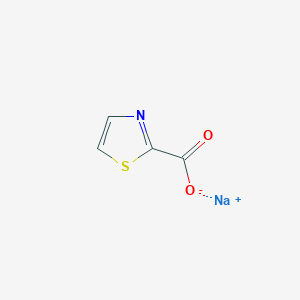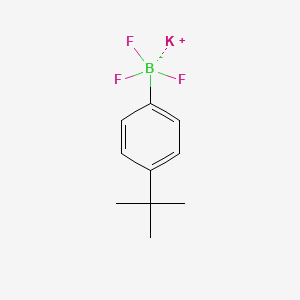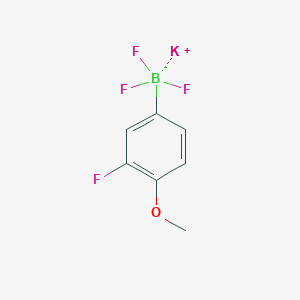
Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate
Overview
Description
Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate is an organoboron compound with the molecular formula C7H6BF4KO. It is a solid compound that is used in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
Mechanism of Action
Target of Action
Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate, also known as Potassium trifluoro(3-fluoro-4-methoxyphenyl)borate, is a type of organoboron reagent . The primary targets of this compound are aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a significant role in various chemical reactions due to their reactivity.
Mode of Action
The compound acts as a nucleophilic boronated coupling reagent . It interacts with its targets, the aryl halides, by forming a carbon-carbon (C-C) bond . This interaction typically occurs in the presence of a catalyst or under thermal conditions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki Cross-Coupling reaction . In this pathway, the compound serves as a potent boronic acid surrogate . The Suzuki Cross-Coupling reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis for the formation of carbon-carbon bonds.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond . This bond formation is a crucial step in the synthesis of various organic molecules .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of a catalyst . The compound is known to be moisture- and air-stable, making it suitable for oxidative conditions .
Biochemical Analysis
Biochemical Properties
Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, facilitating the formation of carbon-carbon bonds in organic synthesis . The nature of these interactions often involves the hydrolysis of the organotrifluoroborate to the corresponding boronic acid, which then participates in the biochemical reaction . This process is crucial for the synthesis of complex organic molecules and has implications in drug development and other biochemical applications.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed that this compound can affect the activity of specific enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells . These changes can lead to variations in cellular behavior, including growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation . At the molecular level, this compound can bind to specific sites on enzymes or proteins, leading to conformational changes that either enhance or inhibit their activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . This compound is generally stable under standard storage conditions, but its activity may decrease over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, although the exact nature of these effects may vary depending on the experimental setup and conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent . At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, this compound can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . These threshold effects are important considerations in the design of experiments and the interpretation of results.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within cells . This compound can affect the levels of various metabolites, thereby influencing the overall metabolic flux . The specific pathways and enzymes involved may vary depending on the cellular context and the presence of other biochemical factors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which in turn affects its activity and function . Understanding the transport mechanisms is crucial for optimizing the use of this compound in biochemical applications .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications . These factors direct the compound to particular compartments or organelles within the cell, where it exerts its biochemical effects . The subcellular localization of this compound is an important aspect of its function and can impact its overall efficacy in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of boronic acids (RB(OH)2) to trifluoroborate salts (K[RBF3]) using potassium bifluoride (K[HF2]) . This method is advantageous due to the stability and ease of handling of the resulting trifluoroborate salts.
Industrial Production Methods
In industrial settings, the production of potassium trifluoroborates often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of automated reactors and purification systems to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with potassium trifluoroborates include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .
Major Products Formed
The major products formed from reactions involving this compound are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate has several scientific research applications:
Comparison with Similar Compounds
Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate is compared with other potassium trifluoroborates such as:
- Potassium (cyanomethyl)trifluoroborate
- Potassium isoquinoline-4-trifluoroborate
- Potassium (iodomethyl)trifluoroborate
These compounds share similar stability and reactivity characteristics but differ in their specific applications and reactivity patterns. This compound is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
potassium;trifluoro-(3-fluoro-4-methoxyphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF4O.K/c1-13-7-3-2-5(4-6(7)9)8(10,11)12;/h2-4H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHFABRJAPVXCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)OC)F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF4KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635788 | |
| Record name | Potassium trifluoro(3-fluoro-4-methoxyphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-62-0 | |
| Record name | Borate(1-), trifluoro(3-fluoro-4-methoxyphenyl)-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro(3-fluoro-4-methoxyphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


